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molecular formula C16H17NO2 B8348750 9-Ethyl-3-hydroxymethyl-6-methoxycarbazole

9-Ethyl-3-hydroxymethyl-6-methoxycarbazole

Cat. No. B8348750
M. Wt: 255.31 g/mol
InChI Key: CTQMXZOXZKZPOL-UHFFFAOYSA-N
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Patent
US07176322B2

Procedure details

A solution of 9-ethyl-6-methoxycarbazole-3-carboxylic acid ethyl ester (1.36 g, 4.58 mmol) in anhydrous THF was added to a solution of lithium aluminum hydride in THF (25 mL) at 0° C. The reaction was stirred for 1 hour then water (1 mL) was added followed by 2M NaOH (1 mL) and finally water (1 mL). The reaction was then filtered on diatomaceous earth and the filtrate was dried and solvent removed in vacuo to afford 0.79 g of the crude alcohol.
Name
9-ethyl-6-methoxycarbazole-3-carboxylic acid ethyl ester
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]2[N:10]([CH2:21][CH3:22])[C:11]3[C:16]([C:17]=2[CH:18]=1)=[CH:15][C:14]([O:19][CH3:20])=[CH:13][CH:12]=3)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[CH2:21]([N:10]1[C:9]2[CH:8]=[CH:7][C:6]([CH2:4][OH:3])=[CH:18][C:17]=2[C:16]2[C:11]1=[CH:12][CH:13]=[C:14]([O:19][CH3:20])[CH:15]=2)[CH3:22] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
9-ethyl-6-methoxycarbazole-3-carboxylic acid ethyl ester
Quantity
1.36 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC=2N(C3=CC=C(C=C3C2C1)OC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered on diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate was dried
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N1C2=CC=C(C=C2C=2C=C(C=CC12)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.79 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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